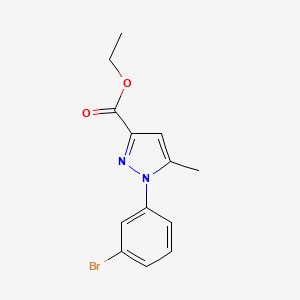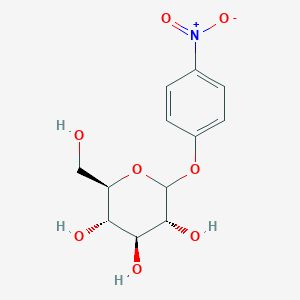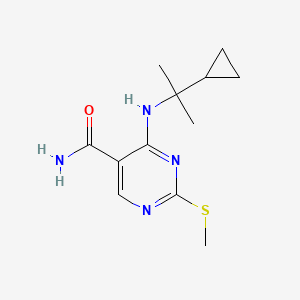
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones.
Introduction of the Methylthio Group: Using methylthiolating agents such as methyl iodide.
Amination: Introducing the cyclopropylpropan-2-yl group through nucleophilic substitution reactions.
Carboxamide Formation: Converting the intermediate to the final carboxamide form using appropriate reagents like ammonia or amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can act by:
Inhibiting Enzymes: Binding to active sites and blocking substrate access.
Modulating Receptors: Acting as agonists or antagonists to various receptors.
Interfering with DNA/RNA: Binding to nucleic acids and affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carboxamide: Lacks the cyclopropylpropan-2-yl group.
2-(Methylthio)-4-(propylamino)pyrimidine-5-carboxamide: Different alkyl group on the amino substituent.
4-((2-Cyclopropylpropan-2-yl)amino)-2-(ethylthio)pyrimidine-5-carboxamide: Ethylthio instead of methylthio group.
Uniqueness
The unique combination of the cyclopropylpropan-2-yl group and the methylthio group in 4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide may confer distinct biological properties, such as increased binding affinity to certain targets or enhanced metabolic stability.
Properties
Molecular Formula |
C12H18N4OS |
|---|---|
Molecular Weight |
266.37 g/mol |
IUPAC Name |
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H18N4OS/c1-12(2,7-4-5-7)16-10-8(9(13)17)6-14-11(15-10)18-3/h6-7H,4-5H2,1-3H3,(H2,13,17)(H,14,15,16) |
InChI Key |
OCQBSVMISUENCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC1)NC2=NC(=NC=C2C(=O)N)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
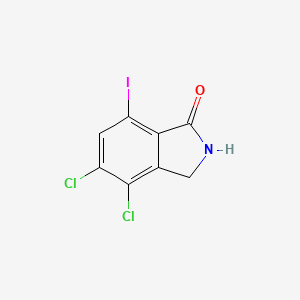
![Ethyl 5-[5-(3-phenylpropyl)thiophen-2-yl]pentanoate](/img/structure/B8498721.png)
![8-(1H-Inden-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8498731.png)

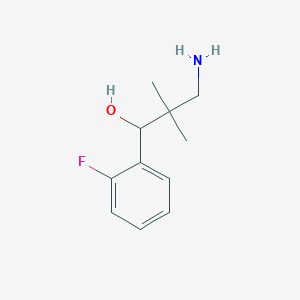
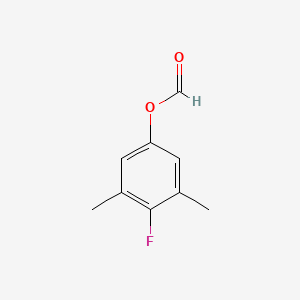
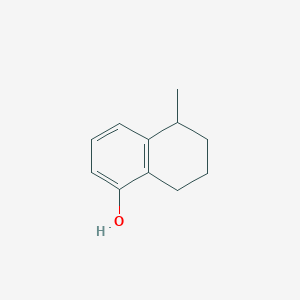
![1h-Imidazole,2-(4-chlorophenyl)-1-[4-(methylsulfonyl)phenyl]-4-[(phenylthio)methyl]-](/img/structure/B8498770.png)
![(S)-3-[1-(4-bromo-phenyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B8498778.png)
![N-[(3-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B8498782.png)


